7H-Tetrazolo[5,1-i]purine, 7-benzyl- is a heterocyclic compound belonging to the purine family, characterized by the presence of a tetrazole ring fused to the purine structure. This compound exhibits significant biological activity and has been the subject of various synthetic and pharmacological studies. It is classified under purines due to its structural features, which include a fused tetrazole moiety.
7H-Tetrazolo[5,1-i]purine, 7-benzyl- can be synthesized through various chemical reactions involving tetrazole derivatives and purine analogs. The classification of this compound falls under heterocyclic compounds, specifically as a purine derivative due to its structural similarities with adenine and other purines.
The synthesis of 7H-tetrazolo[5,1-i]purine, 7-benzyl- has been achieved through several methodologies:
The reaction conditions typically involve stirring at elevated temperatures for several hours, allowing for complete conversion and purification of the desired product through crystallization or chromatography. The yields can vary based on the specific conditions and reactants used.
The molecular structure of 7H-tetrazolo[5,1-i]purine, 7-benzyl- features a benzyl group attached to the nitrogen atom at position 7 of the tetrazolo-purine framework. The tetrazole ring contributes to its unique chemical properties and biological activities.
7H-Tetrazolo[5,1-i]purine can participate in various chemical reactions:
These reactions often require specific catalysts or conditions (e.g., temperature, solvent) to facilitate the desired transformations efficiently.
The mechanism of action for 7H-tetrazolo[5,1-i]purine involves its interaction with biological targets such as enzymes or receptors. Its structural similarity to natural purines allows it to mimic their function in biochemical pathways.
Research indicates that derivatives of this compound exhibit significant biological activity, including potential anticonvulsant and antidepressant effects . These activities are attributed to its ability to modulate neurotransmitter systems or inhibit specific enzymes involved in metabolic pathways.
Relevant data from studies indicate that these properties influence its biological activity and suitability for various applications .
7H-Tetrazolo[5,1-i]purine, 7-benzyl- has significant scientific uses:
The compound designated as 7H-tetrazolo[5,1-i]purine, 7-benzyl- (CAS 10553-44-3) belongs to a specialized class of fused heterocyclic systems. Its systematic name reflects the fusion between the tetrazole (5-membered ring with four nitrogen atoms) and purine (bicyclic 6+5 system) scaffolds. The "[5,1-i]" notation specifies the bond connectivity, indicating fusion at the purine's C8-N9 bond and tetrazole's N1-C2 bond. This fusion pattern distinguishes it from isomeric frameworks like tetrazolo[1,5-a]pyrimidine (exemplified by CID 136089) [3] [8]. The benzyl group (-CH₂C₆H₅) at the N7 position introduces steric and electronic modulation, with the parent heterocycle having molecular formula C₅H₃N₇ (MW 161.12 g/mol) [6]. Such isomers exhibit significant differences in dipole moments, aromaticity, and biological target engagement due to nitrogen atom positioning and charge distribution [2].
Tetrazole chemistry originated with Bladin's 1885 discovery, but tetrazolo-fused purines gained prominence later as bioisosteres for carboxylic acids and peptide bonds. Their rise accelerated post-1996 due to favorable pharmacokinetic properties—metabolic stability and membrane permeability—stemming from the tetrazole ring's moderate acidity (pKa ~4.9) and aromatic character [2]. Derivatives like 7H-tetrazolo[5,1-i]purine emerged as scaffolds mimicking purine nucleobases, enabling kinase inhibition and anticancer applications. This mirrors the therapeutic use of pyrrolo[2,3-d]pyrimidines (7-deazapurines), validated in clinical kinase inhibitors [4] [5] [10]. The benzyl substitution at N7, as in 7-benzyl-7H-tetrazolo[5,1-i]purine, represents a strategic modification to enhance lipophilicity and receptor binding.
Benzyl functionalization at N7 profoundly alters the compound's physicochemical and biological behavior. Computed properties reveal a logPoct/wat of 0.917 [1], indicating moderate lipophilicity ideal for passive cellular uptake. The benzyl group's aromatic π-system facilitates stacking interactions with protein binding pockets (e.g., kinase ATP sites), while its flexibility allows optimal positioning. Compared to unsubstituted 3H-tetrazolo[5,1-i]purine (logP -0.37) [7], benzylation increases hydrophobicity by ~1.3 log units, aligning with optimal drug-like space (logP 0–3). This modification also sterically shields the tetrazole ring, potentially enhancing metabolic stability against glucuronidation.
Table 1: Key Physicochemical Properties of 7H-Tetrazolo[5,1-i]purine, 7-benzyl-
Property | Value | Unit | Calculation Method |
---|---|---|---|
Molecular Weight | 265.27 | g/mol | - |
logP (Octanol/Water) | 0.917 | - | Crippen Calculated |
log10WS (Water Solubility) | -4.62 | - | Crippen Calculated |
McVol | 171.960 | ml/mol | McGowan Calculated |
Density | 1.39 | g/cm³ | Predicted |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7